molecular formula C6H8O3 B14130313 1-(3-Acetyloxiran-2-yl)ethanone CAS No. 89022-64-0

1-(3-Acetyloxiran-2-yl)ethanone

Cat. No.: B14130313
CAS No.: 89022-64-0
M. Wt: 128.13 g/mol
InChI Key: PUKJXVHOAGCUMP-UHFFFAOYSA-N
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Description

1-(3-Acetyloxiran-2-yl)ethanone is an organic compound with the molecular formula C6H8O3 It is a derivative of oxirane, featuring an acetyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Acetyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of an α,β-unsaturated ketone using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetyloxiran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Diols or alcohols.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

1-(3-Acetyloxiran-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Acetyloxiran-2-yl)ethanone involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids, proteins, or nucleic acids, leading to the formation of covalent bonds. This reactivity is crucial in its potential use as a pharmaceutical agent, where it can modify biological targets and pathways.

Comparison with Similar Compounds

    1-(2,3-Epoxypropyl)benzene: Similar structure with an oxirane ring and a benzene group.

    1-(3-Epoxypropyl)-2-methylbenzene: Contains an oxirane ring and a methyl-substituted benzene group.

Uniqueness: 1-(3-Acetyloxiran-2-yl)ethanone is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other oxirane derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

89022-64-0

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

1-(3-acetyloxiran-2-yl)ethanone

InChI

InChI=1S/C6H8O3/c1-3(7)5-6(9-5)4(2)8/h5-6H,1-2H3

InChI Key

PUKJXVHOAGCUMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(O1)C(=O)C

Origin of Product

United States

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